molecular formula C11H11BrN2O2 B15378774 1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15378774
M. Wt: 283.12 g/mol
InChI Key: RSNITYXEFUZKIZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a chemical compound intended for research and development applications. This bromo- and methyl-substituted hexahydropyrimidine-2,4-dione derivative shares a core structural motif with compounds investigated in various scientific studies. Compounds based on the hexahydropyrimidine-2,4-dione (also known as imidazolidine-2,4-dione or hydantoin) scaffold are of significant interest in medicinal chemistry research. For instance, structurally similar derivatives have been synthesized and evaluated as potential inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes therapy . Other hydantoin derivatives have been explored for their properties as metalloproteinase inhibitors . The specific bromo and methyl substituents on the phenyl ring of this compound are typically incorporated to modulate the molecule's electronic properties, lipophilicity, and steric profile, which can influence its binding affinity and interaction with biological targets. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-(2-bromo-5-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O2/c1-7-2-3-8(12)9(6-7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

RSNITYXEFUZKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

Biological Activity

1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is C10H10BrN3O2C_{10}H_{10}BrN_{3}O_{2}, with a molecular weight of approximately 284.11 g/mol. The compound consists of a bromo-substituted phenyl group and a hexahydropyrimidine moiety, which allows for various interactions with biological targets.

Biological Activity

1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures possess antimicrobial properties. For instance, studies have demonstrated that derivatives of hexahydropyrimidine compounds can effectively inhibit the growth of various bacteria and fungi. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Compound Activity Target Organism Reference
1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dioneAntibacterialStaphylococcus aureus
1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dioneAntifungalCandida albicans

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce edema induced by carrageenan, indicating potential as an anti-inflammatory agent. Comparative studies with standard anti-inflammatory drugs have suggested that it may possess similar or enhanced efficacy .

The mechanism through which 1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione exerts its biological effects primarily involves interaction with specific enzymes and receptors. The bromo and methyl groups are believed to play crucial roles in modulating these interactions, influencing the compound's overall reactivity and biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on a series of hexahydropyrimidine derivatives demonstrated that modifications in the phenyl ring significantly affected their antimicrobial potency. The presence of bromine was associated with enhanced activity against resistant strains of bacteria .
  • Anti-inflammatory Studies : In a controlled trial involving carrageenan-induced edema in rats, the compound exhibited a significant reduction in inflammation compared to untreated controls. This suggests its potential application in treating inflammatory conditions .
  • In Vitro Studies : Laboratory tests revealed that the compound inhibited the growth of several pathogenic fungi at low concentrations, supporting its use as a potential antifungal agent in clinical settings .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Applications/Findings References
1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione Hexahydropyrimidine-2,4-dione N1: 2-Bromo-5-methylphenyl Likely via nucleophilic substitution or coupling (inferred from similar syntheses) Not explicitly stated; potential for bioactivity
6-Phenyl-3-[2-(substituted-piperazinyl)ethyl]hexahydropyrimidine-2,4-dione derivatives Hexahydropyrimidine-2,4-dione N6: Phenyl; N3: Piperazinyl-ethyl Multi-step synthesis involving FT-IR, NMR, and mass spectroscopy for characterization Anticancer activity (cytotoxicity studies)
1-Benzyl-6-phenylimino-5-(pyrrol-2-yl-idene)hexahydropyrimidine-2,4-dione Hexahydropyrimidine-2,4-dione N1: Benzyl; C6: Phenylimino; C5: Pyrrole Crystallographic refinement (SHELX) Structural analysis (no explicit bioactivity)
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione N1: Tetrahydrofuran sugar moiety; C5: Methyl Isolation from soft coral (Sinularia sp.) via chromatography Natural product; potential nucleoside analog
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) Pyrimidinedione C5: Bromo; C6: Methyl; N3: 1-Methylpropyl Industrial synthesis for agrochemical use Herbicide (inhibition of photosynthesis)

Structural Differences and Implications

  • Substituent Diversity: The target compound’s 2-bromo-5-methylphenyl group contrasts with piperazinyl-ethyl (anticancer derivatives) and tetrahydrofuran sugar moieties (natural product). Bromacil shares a bromo-methyl substitution but at different positions (C5 and C6 vs. N1 in the target compound), leading to divergent applications (herbicide vs. undefined bioactivity) .
  • Core Modifications :

    • The hexahydropyrimidine-2,4-dione core in the target compound is saturated, enhancing conformational rigidity compared to the unsaturated pyrimidinedione in bromacil. This may influence binding specificity in biological systems .

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